molecular formula C13H25NO4 B8009355 Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 228110-67-6

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B8009355
CAS No.: 228110-67-6
M. Wt: 259.34 g/mol
InChI Key: MCAHHHMRHDMPED-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C13H25NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various acyl chlorides or anhydrides, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 6-(tert-butoxycarbonylamino)hexanoic acid.

    Deprotection: 6-aminohexanoic acid.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester primarily involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can be compared to other Boc-protected amino acid esters, such as:

  • Ethyl 6-(tert-butoxycarbonylamino)butanoate
  • Ethyl 6-(tert-butoxycarbonylamino)pentanoate
  • Ethyl 6-(tert-butoxycarbonylamino)heptanoate

These compounds share similar chemical properties and applications but differ in the length of their carbon chains, which can influence their reactivity and solubility. This compound is unique due to its specific chain length, making it suitable for particular synthetic applications where other Boc-protected amino acid esters may not be as effective .

Properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHHHMRHDMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210397
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228110-67-6
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228110-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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